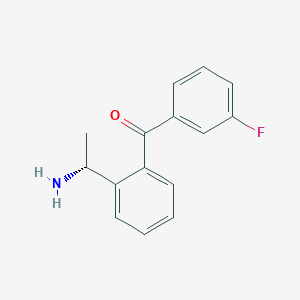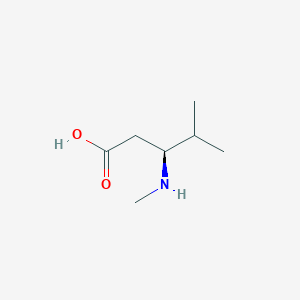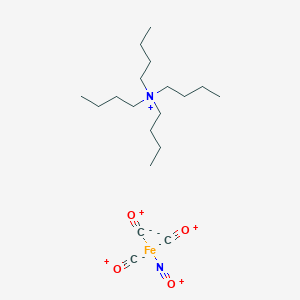
Tetrabutylammonium tricarbonylnitrosylferrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylammonium tricarbonylnitrosylferrate is an organometallic compound with the chemical formula C19H36FeN2O4 It is known for its unique structure, which includes a tetrabutylammonium cation and a tricarbonylnitrosylferrate anion
准备方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium tricarbonylnitrosylferrate can be synthesized through the reaction of tetrabutylammonium bromide with iron pentacarbonyl and nitric oxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of tetrabutylammonium bromide in an organic solvent such as dichloromethane.
- Addition of iron pentacarbonyl to the solution.
- Introduction of nitric oxide gas to the reaction mixture.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete.
Industrial Production Methods
化学反应分析
Types of Reactions
Tetrabutylammonium tricarbonylnitrosylferrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where ligands such as carbonyl groups are replaced by other ligands.
Oxidation and Reduction Reactions: The iron center in the compound can undergo oxidation and reduction, altering its oxidation state and reactivity.
Addition Reactions: The compound can react with nucleophiles or electrophiles, leading to the addition of new groups to the iron center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Benzyl bromides
- Carbon monoxide
- Nitric oxide
- Various nucleophiles and electrophiles
Reactions typically occur under controlled temperature and pressure conditions, often in an inert atmosphere to prevent unwanted side reactions.
Major Products
Major products formed from reactions with this compound include:
- N-benzylphenylacetamides
- Dibenzyl ketones
- Various substituted iron carbonyl complexes
科学研究应用
Tetrabutylammonium tricarbonylnitrosylferrate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including carbonylation and nitrosylation reactions.
Synthesis of Complex Molecules: It is employed in the synthesis of complex organometallic compounds and coordination complexes.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and magnetic properties.
Biological Studies: Research into the biological activity of iron-containing compounds often involves this compound as a model compound.
作用机制
The mechanism of action of tetrabutylammonium tricarbonylnitrosylferrate involves the interaction of its iron center with various substrates. The iron center can coordinate with ligands, facilitating reactions such as carbonylation and nitrosylation. The compound’s reactivity is influenced by the electronic properties of the tetrabutylammonium cation and the tricarbonylnitrosylferrate anion, which can stabilize transition states and intermediates during reactions.
相似化合物的比较
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium fluoride
- Tetrabutylammonium iodide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
Tetrabutylammonium tricarbonylnitrosylferrate is unique due to its combination of a tetrabutylammonium cation and a tricarbonylnitrosylferrate anion. This combination imparts specific reactivity and stability to the compound, making it distinct from other tetrabutylammonium salts. Its ability to participate in a wide range of chemical reactions and its applications in catalysis and material science further highlight its uniqueness.
属性
分子式 |
C19H36FeN2O4+2 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC 名称 |
azanylidyneoxidanium;carbon monoxide;iron;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.3CO.Fe.NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2;;1-2/h5-16H2,1-4H3;;;;;/q+1;;;;;+1 |
InChI 键 |
DUAKQNUXQZCMFN-UHFFFAOYSA-N |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[C-]#[O+].[C-]#[O+].[C-]#[O+].N#[O+].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



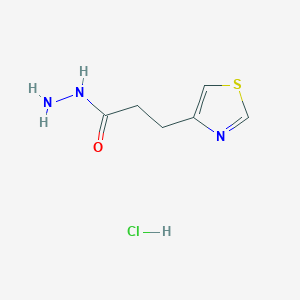
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
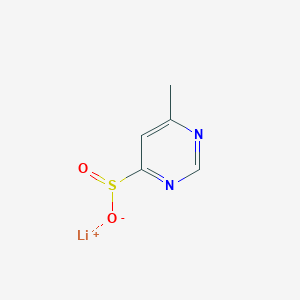
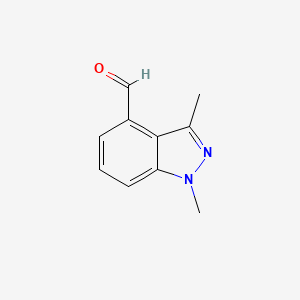

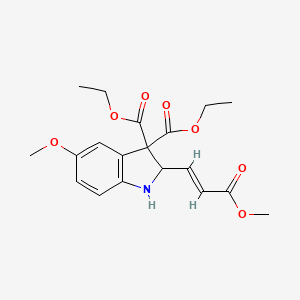
![Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one](/img/structure/B12951590.png)
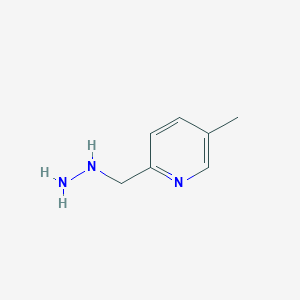
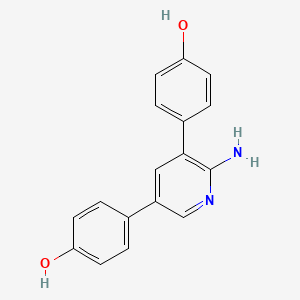
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)
